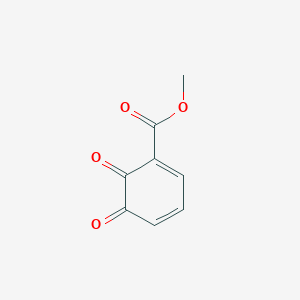
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a cyclohexadiene ring with two ketone groups at positions 5 and 6, and a carboxylate ester group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate typically involves the bromination of methyl 1,3-cyclohexadiene-1-carboxylate, followed by debromination using zinc dust . Another method includes the epoxidation of methyl trans-5,6-diacetoxy-1,3-cyclohexadiene-1-carboxylate with peracid, which selectively yields two 3,4-monoepoxides .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of shikimic acid derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, while the carboxylate ester group can undergo hydrolysis or substitution reactions. These interactions can affect enzyme activity and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and potential applications in various fields. Its structure enables selective reactions that are not possible with similar compounds.
Propriétés
Numéro CAS |
93081-07-3 |
|---|---|
Formule moléculaire |
C8H6O4 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
Clé InChI |
MXQZGPIJJSPDJK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


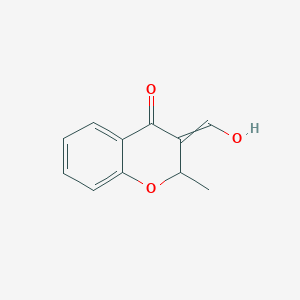
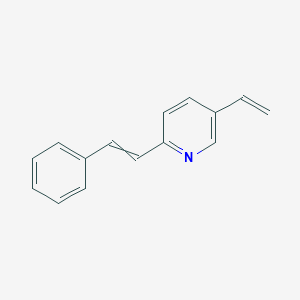
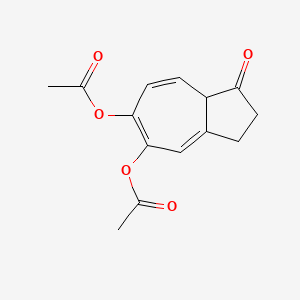
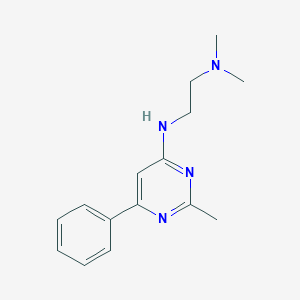
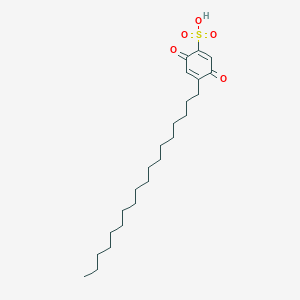
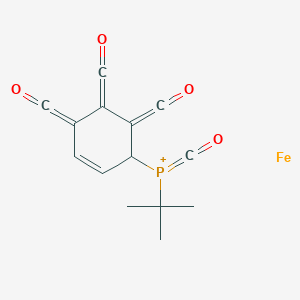
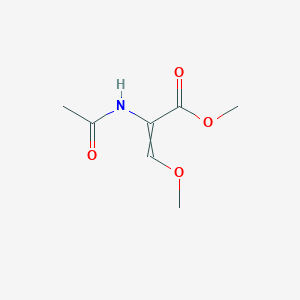

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
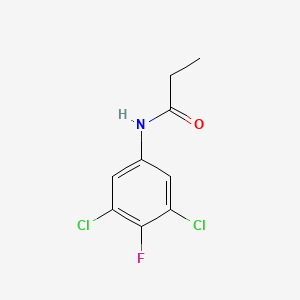
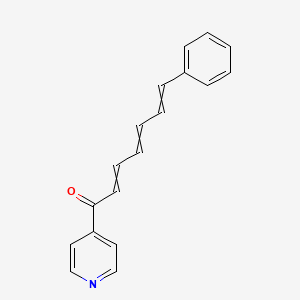
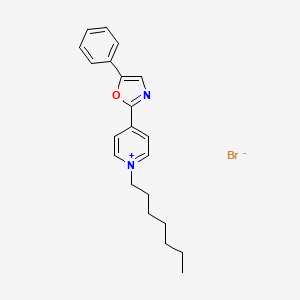
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
